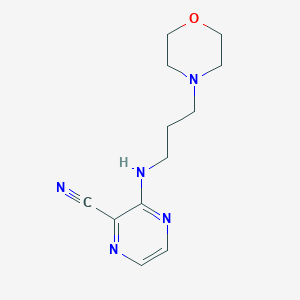

3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile

Description

3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile is a pyrazine-carbonitrile derivative featuring a morpholinopropylamine substituent. This compound is of interest in medicinal chemistry due to its structural versatility, which allows interactions with biological targets such as kinases and DNA repair enzymes. The morpholine moiety contributes to solubility and pharmacokinetic properties, while the pyrazine-carbonitrile core provides a scaffold for hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

3-(3-morpholin-4-ylpropylamino)pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O/c13-10-11-12(16-4-3-14-11)15-2-1-5-17-6-8-18-9-7-17/h3-4H,1-2,5-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIOIFZCPHYJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile typically involves the reaction of 3-chloropyrazine-2-carbonitrile with 3-morpholinopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of oxidized derivatives such as pyrazine-2-carboxylic acid.

Reduction: Formation of reduced derivatives such as pyrazine-2-methanol.

Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.

Biological Studies: The compound is used as a tool in biological studies to investigate its effects on cellular processes and molecular pathways.

Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of pathogens and cancer cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prexasertib (5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile)

- Structural Differences: Replaces the morpholinopropyl group with a 3-aminopropoxy chain and adds a methoxyphenyl-pyrazole moiety.

- Biological Activity: Potent CHK1 inhibitor (IC₅₀ = 0.9 nM) with clinical relevance in cancer therapy. Prexasertib’s aminopropoxy group enhances water solubility, but its larger size reduces blood-brain barrier penetration compared to the target compound .

- Synthesis : Produced via continuous-flow solid-phase synthesis (88.7% yield), contrasting with the target compound’s likely multi-step organic synthesis .

CCT245737 ((R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile)

- Structural Differences: Substitutes the morpholinopropyl group with a morpholin-2-ylmethylamino-pyridine unit and adds a trifluoromethyl group.

- Biological Activity : Orally bioavailable CHK1 inhibitor (IC₅₀ = 1.2 nM) with a salt bridge interaction between the morpholine nitrogen and Glu91 in CHK1. The trifluoromethyl group improves metabolic stability but may increase toxicity .

MM41 (4,9-Bis((3-(4-methylpiperazin-1-yl)propyl)amino)-2,7-bis(3-morpholinopropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)

- Structural Differences: A phenanthroline-based G-quadruplex binder with dual morpholinopropyl and methylpiperazine side chains.

- Biological Activity : Selective for cancer cell lines (e.g., A549 lung cancer, IC₅₀ = 50 nM) due to G-quadruplex stabilization. The extended planar structure limits cellular uptake compared to the smaller pyrazine-carbonitrile scaffold .

3-Aminopyrazine-2-carbonitrile

- Structural Differences: Lacks the morpholinopropyl side chain, reducing steric bulk and hydrogen-bonding capacity.

- Applications : Intermediate in synthesizing kinase inhibitors. Lower molecular weight (153.14 g/mol) improves diffusion but reduces target affinity .

Data Table: Key Properties of 3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile and Analogs

Research Findings and Trends

- Morpholine Derivatives: The morpholinopropyl group balances solubility and target engagement. Compounds with this group (e.g., CCT245737) show improved oral bioavailability compared to Prexasertib’s aminopropoxy chain .

- Kinase Selectivity : Pyrazine-carbonitrile derivatives exhibit CHK1 selectivity due to interactions with hinge-region residues (e.g., Glu85, Cys87). Bulkier substituents (e.g., trifluoromethyl in CCT245737) enhance selectivity but may reduce solubility .

- Synthetic Complexity: Prexasertib’s continuous-flow synthesis offers scalability, whereas morpholinopropyl-containing compounds often require multi-step purification .

Biological Activity

3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a morpholinopropyl amino group and a cyano group at the 2-position. The unique structural characteristics contribute to its biological activity by enhancing interaction with specific molecular targets.

Structural Formula

The biological activity of 3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile is primarily attributed to its ability to inhibit key enzymes and proteins involved in cellular processes. It has been shown to affect:

- DNA Replication : Inhibition of enzymes critical for DNA synthesis.

- Protein Synthesis : Disruption of protein production pathways, leading to cell death in pathogens and cancer cells.

Antimicrobial Activity

Research indicates that 3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile exhibits significant antimicrobial effects against various bacterial strains. For instance, it has been evaluated for its efficacy against Mycobacterium tuberculosis and other pathogens.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 12.5 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against strains such as Candida albicans and Trichophyton interdigitale. Studies have shown varying degrees of effectiveness based on structural modifications.

Table 2: Antifungal Efficacy

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 25 µg/mL |

| Trichophyton interdigitale | 30 µg/mL |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, including HepG2 liver cancer cells. The results indicate that it possesses notable cytotoxic properties.

Table 3: Cytotoxicity Studies

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 18 |

| MCF7 (Breast) | 22 |

| A549 (Lung) | 30 |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound in various contexts:

- Antimycobacterial Activity : A study reported that derivatives of pyrazine compounds, including this one, showed enhanced activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .

- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects on HepG2 cells, revealing significant cell death at lower concentrations compared to similar compounds .

- Structure-Activity Relationship : Research exploring the structure-activity relationship (SAR) demonstrated that modifications to the morpholinopropyl group can significantly impact biological efficacy, suggesting avenues for further drug development .

Q & A

Q. How do solvent polarity and proticity influence its reactivity in nucleophilic substitutions?

- Methodological Answer :

- Kamlet-Taft parameters quantify solvent effects on reaction rates.

- High-polarity solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms.

- Protic solvents (e.g., ethanol) may protonate intermediates, altering pathways. Use a solvent library (e.g., Chemspeed) for systematic screening .

Data Contradiction Analysis Framework

- Step 1 : Cross-validate experimental conditions (e.g., reagent purity, humidity).

- Step 2 : Perform control experiments with reference compounds (e.g., 6-Fluoro-3-Methoxy-2-Pyrazinecarbonitrile) to isolate variables .

- Step 3 : Apply multivariate statistical analysis (PCA, PLS) to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.